

BMS-358233: A Technical Guide to a Potent p56(Lck) Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-358233 is a potent inhibitor of the lymphocyte-specific protein tyrosine kinase (p56(Lck)), a critical enzyme in the T-cell receptor (TCR) signaling pathway. As a member of the Src family of non-receptor tyrosine kinases, p56(Lck) plays a pivotal role in initiating the signaling cascade that leads to T-cell activation, proliferation, and differentiation. The strategic inhibition of this kinase presents a promising therapeutic avenue for a variety of T-cell mediated diseases, including autoimmune disorders and organ transplant rejection. This technical guide provides a comprehensive overview of **BMS-358233**, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Chemical Structure and Properties

BMS-358233 belongs to the class of 2-amino-heteroaryl-benzothiazole-6-anilides. Its chemical structure is foundational to its potent and selective inhibitory activity against p56(Lck).



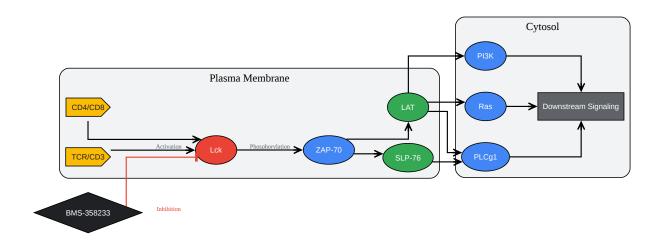
Property	Value
Molecular Formula	C25H25CIN6O2S
Molecular Weight	509.03 g/mol
SMILES	Cc1cccc(c1NC(=O)c2ccc3c(c2)sc(n3)Nc4cc(C) nc(NC[C@H]5CCCO5)n4)Cl

Mechanism of Action and Signaling Pathway

BMS-358233 functions as an ATP-competitive inhibitor of p56(Lck). It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of its downstream substrates and thereby blocking the propagation of the T-cell receptor signal.

Upon engagement of the TCR with an antigen-presenting cell (APC), p56(Lck) is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This phosphorylation event creates docking sites for another tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase 70), which is subsequently phosphorylated and activated by Lck. Activated ZAP-70 then phosphorylates downstream adaptor proteins, such as LAT (Linker for Activation of T-cells) and SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa), leading to the activation of multiple signaling pathways, including the PLCγ1-PKC, Ras-MAPK, and PI3K-Akt pathways. These pathways ultimately culminate in transcriptional changes that drive T-cell activation, cytokine production, and proliferation. By inhibiting p56(Lck), **BMS-358233** effectively abrogates these downstream events.





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p56(Lck) Signaling Pathway and Inhibition by BMS-358233.

Quantitative Data

While the primary literature identifies **BMS-358233** as a potent inhibitor of p56(Lck) with excellent cellular activity, specific IC50 and Ki values are not publicly available in the reviewed literature. For context, other BMS compounds targeting p56(Lck) have demonstrated high potency. For example, Dasatinib (BMS-354825) inhibits Lck with an IC50 of 0.40 nM.[1]

Compound	Target	IC50 (nM)	Ki (nM)	Reference
BMS-358233	p56(Lck)	Data not available	Data not available	
Dasatinib (BMS- 354825)	p56(Lck)	0.40	Data not available	[1]

Experimental Protocols



The following are detailed methodologies for key experiments relevant to the characterization of **BMS-358233** as a p56(Lck) inhibitor. These protocols are based on established methods and can be adapted for the specific evaluation of this compound.

In Vitro p56(Lck) Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the binding of the inhibitor to the kinase.

Materials:

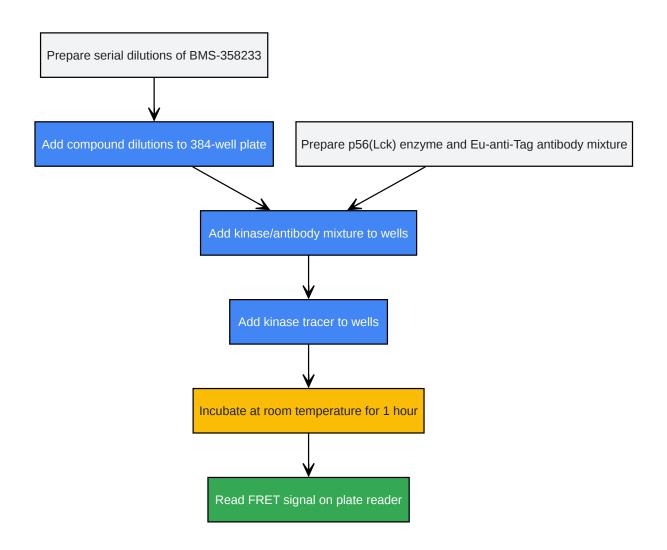
- Recombinant p56(Lck) enzyme
- LanthaScreen® Eu-anti-Tag Antibody
- Kinase Tracer
- Kinase Buffer
- BMS-358233 (or other test compounds)
- 384-well plate

Procedure:

- Compound Preparation: Prepare a serial dilution of BMS-358233 in DMSO. Further dilute in kinase buffer to the desired final concentrations.
- Kinase/Antibody Mixture: Prepare a solution containing the p56(Lck) enzyme and the Euanti-Tag antibody in kinase buffer.
- Assay Plate Setup: Add the test compound dilutions to the wells of the 384-well plate.
- Addition of Kinase/Antibody: Add the kinase/antibody mixture to each well.
- Addition of Tracer: Add the kinase tracer to all wells.
- Incubation: Incubate the plate at room temperature for 1 hour, protected from light.



 Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET).



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References



- 1. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure—activity relationship (SAR) and docking insights PMC [pmc.ncbi.nlm.nih.gov]
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